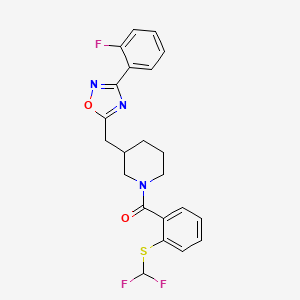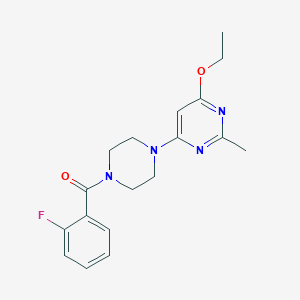
(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a phenyl group . It is likely to be used in pharmaceutical research due to its structural similarity to known bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and a phenyl group . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential biological activity .Wissenschaftliche Forschungsanwendungen
Radiolabeled Antagonists for Neurotransmission Study
[(18)F]p-MPPF, a derivative closely related to the specified compound, has been utilized as a radiolabeled antagonist for the study of 5-HT(1A) receptors using positron emission tomography (PET). This research highlights the compound's utility in understanding serotonergic neurotransmission across various species, including rats, cats, monkeys, and humans, showcasing its application in neuropharmacology and neuroimaging. This compound's chemistry, radiochemistry, animal data, human data, toxicity, and metabolism have been extensively studied, providing insights into serotonergic system functioning and potential therapeutic targets for neuropsychiatric disorders (Plenevaux et al., 2000).
Synthesis and Biological Activity in Antimicrobial Applications
Research on triazole analogues of piperazine, which are structurally related to the chemical , has demonstrated significant antibacterial activity against human pathogenic bacteria. These compounds, through their innovative chemical synthesis, offer potential for further development as antimicrobial agents, highlighting the versatility of piperazine derivatives in addressing bacterial infections (Nagaraj et al., 2018).
Development of Novel Imaging Agents
Aryltrimethylammonium trifluoromethanesulfonates, with a structural similarity to the given compound, have been evaluated for their use in the synthesis of radiotracers like [18F]GBR 13119. These radiotracers are instrumental in studying the dopamine uptake system, showcasing the compound's application in developing diagnostic tools for neurological disorders. This research underlines the compound's significance in enhancing the understanding and diagnosis of conditions like Parkinson's disease and schizophrenia through non-invasive imaging techniques (Haka et al., 1989).
Zukünftige Richtungen
Given the structural complexity and potential biological activity of this compound, it could be a subject of future research in medicinal chemistry. Studies could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in relevant biological models .
Eigenschaften
IUPAC Name |
[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-3-25-17-12-16(20-13(2)21-17)22-8-10-23(11-9-22)18(24)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUZOBXIICNSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

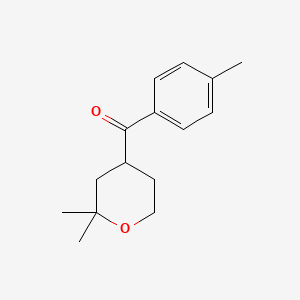
![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)
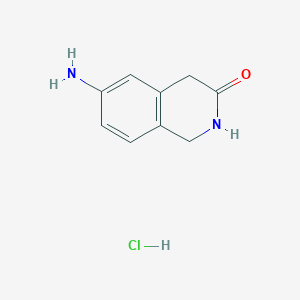
![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)
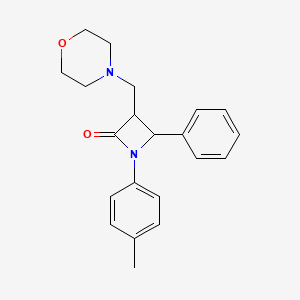
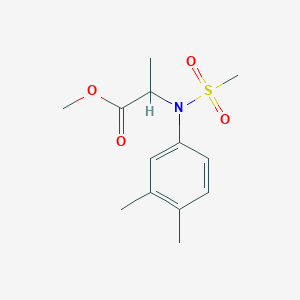
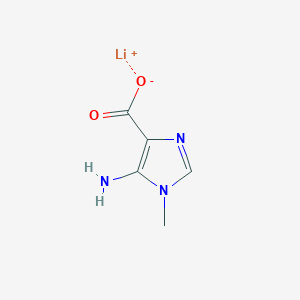
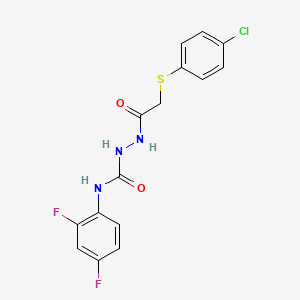
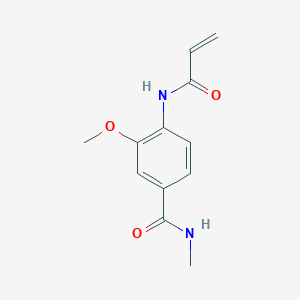
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)
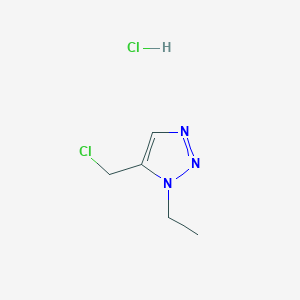
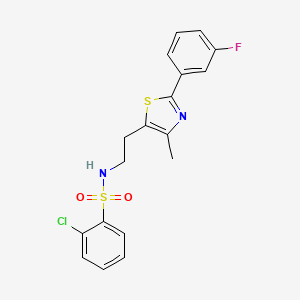
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)
